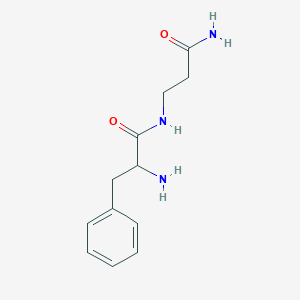![molecular formula C8H9ClN2O2S B1518299 Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate CAS No. 1156875-83-0](/img/structure/B1518299.png)
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Overview
Description
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl acetate group attached to a 6-chloropyrazin-2-yl group via a sulfanyl (thiol) linkage .Scientific Research Applications
Multi-component Synthesis Applications
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is utilized in multi-component chemical syntheses. For example, it is involved in the five-component reaction that leads to the formation of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This process, which includes a tandem Mannich-enamine-substitution sequence, highlights its role in complex chemical synthesis pathways (Raja & Perumal, 2006).
Nematostatic and Anthelmintic Activities
This compound has shown potential in the field of anthelmintic drug discovery due to its anticholinesterasic activities. It demonstrated an in vitro ability to immobilize the root-knot nematode Meloidogyne incognita, comparable to the positive control Temik. Moreover, it exhibited activities against the gastrointestinal parasitic nematode Nippostrongylus brasiliensis in anthelmintic assays (Valli et al., 2011).
Antimicrobial Studies
This compound plays a role in the synthesis of new chemical compounds with antimicrobial properties. For instance, its derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating its significance in the development of new antimicrobial agents (El-Shehry et al., 2020).
Catalytic Applications
The compound is also used in the preparation of catalysts for chemical reactions. For example, it has been involved in the synthesis of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a catalyst used for formylation and acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).
Properties
IUPAC Name |
ethyl 2-(6-chloropyrazin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-10-3-6(9)11-7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVDRIWPSVIQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate in the context of this research?
A1: While many compounds in the study showed moderate anticholinesterase activity, this compound stood out for its remarkable in vitro ability to immobilize the root-knot nematode Meloidogyne incognita. [] This finding highlights its potential as a nematicidal agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)



![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)


![3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid](/img/structure/B1518262.png)
